molecular formula C14H16N2O2 B12809208 Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- CAS No. 92215-75-3

Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)-

Cat. No.: B12809208
CAS No.: 92215-75-3
M. Wt: 244.29 g/mol
InChI Key: ANWHGWUKRRFXBQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- is a chemical compound that features a pyrrole ring, which is known for its biological activity and diverse range of applications. This compound is part of a larger class of phenoxy acetamides, which have been studied for their potential therapeutic properties .

Preparation Methods

The synthesis of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- typically involves the Paal–Knorr reaction. This reaction is used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione

Chemical Reactions Analysis

Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various biological targets, leading to its diverse range of activities. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- can be compared with other phenoxy acetamides and pyrrole derivatives. Similar compounds include:

The uniqueness of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

92215-75-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C14H16N2O2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-9-14(15)17/h3-8H,9H2,1-2H3,(H2,15,17)

InChI Key

ANWHGWUKRRFXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)N)C

Origin of Product

United States

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